molecular formula C19H25F3N2O3 B2438145 N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034590-44-6

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2438145
CAS No.: 2034590-44-6
M. Wt: 386.415
InChI Key: SYNVXYDMOOTXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H25F3N2O3 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Through molecular interaction studies, it provides insights into the conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This research highlights the importance of the molecular structure in binding interaction with receptors, proposing potential antagonist or inverse agonist activity based on interaction with the receptor (Shim et al., 2002).

Hydrogen Bond Interactions and Supramolecular Structures

The study on tetrafluoroterephthalic acid forms with a series of N-containing heterocycles emphasizes the role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research showcases how the formation of supramolecular structures through N–H⋯O, O–H⋯O, and C–H⋯O hydrogen bonds, along with C–H⋯F interactions, is critical in the design and development of novel molecular compounds (Wang et al., 2014).

Synthesis and Characterization of Metal Complexes

The synthesis, characterization, and bioactivity study of novel benzamides and their copper and cobalt complexes provide significant insights into the structural features and biological activities of these compounds. The study indicates that copper complexes exhibit better activities against various bacteria compared to free ligands, showcasing the potential for developing new antibacterial agents (Khatiwora et al., 2013).

Conformational and NQR Analysis

Research on new phosphoric triamides with the P(O)[N]3 skeleton through conformational and nuclear quadrupole resonance (NQR) analysis helps in understanding the molecular structure and electronic properties of these compounds. This analysis is crucial for the development of materials with specific electronic and structural characteristics (Shariatinia et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . It also upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .

Pharmacokinetics

The compound has shown good biological potential and inhibitory activity in preliminary in vitro studies . It has demonstrated significant inhibitory bioactivity in HepG2 cells with IC 50 values of 0.12 and 0.13 μM .

Result of Action

The compound’s action results in the induction of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cells apoptosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as hypoxia . The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors .

Properties

IUPAC Name

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N2O3/c20-19(21,22)27-17-3-1-15(2-4-17)18(25)23-13-14-5-9-24(10-6-14)16-7-11-26-12-8-16/h1-4,14,16H,5-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNVXYDMOOTXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.